ethyl 4-(5-nitrothiophene-2-amido)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[(5-nitrothiophene-2-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c1-2-21-14(18)9-3-5-10(6-4-9)15-13(17)11-7-8-12(22-11)16(19)20/h3-8H,2H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMBISMQWBIYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Elucidation
Retrosynthetic Analysis and Strategic Disconnections for Ethyl 4-(5-nitrothiophene-2-amido)benzoate
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical and common disconnection is at the amide bond (C-N bond). This disconnection is strategic as numerous methods exist for the formation of amide bonds.
This primary disconnection yields two key precursors:
Precursor A : 5-nitrothiophene-2-carboxylic acid
Precursor B : Ethyl 4-aminobenzoate (B8803810) (commonly known as benzocaine)
Optimized Synthetic Pathways: Comparative Analysis of Efficiency and Selectivity
The optimization of the synthetic pathway involves selecting the most efficient methods for both the formation of the central amide bond and the synthesis of the necessary precursors.
The formation of the amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid to overcome a significant energy barrier. luxembourg-bio.com A wide variety of coupling reagents have been developed to facilitate this transformation under mild conditions. nih.gov
Common strategies for activating the carboxylic acid (5-nitrothiophene-2-carboxylic acid) for reaction with the amine (ethyl 4-aminobenzoate) include:
Conversion to Acyl Halides : The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). ucl.ac.ukscribd.com This highly reactive intermediate readily reacts with the amine to form the amide.
Use of Carbodiimide (B86325) Reagents : Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are widely used. luxembourg-bio.comucl.ac.uk These reagents activate the carboxylic acid by forming a reactive O-acylisourea intermediate. luxembourg-bio.com To improve efficiency and reduce side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are often included. nih.gov
Phosphonium and Uronium/Aminium Salt Reagents : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective but are often more expensive. ucl.ac.uk They convert the carboxylic acid into a reactive ester in situ, which then reacts with the amine. luxembourg-bio.com
Anhydride (B1165640) Formation : Propanephosphonic acid anhydride (T3P) is a versatile reagent that promotes amide bond formation by generating a mixed anhydride. ucl.ac.ukresearchgate.net It is known for its high yields, mild reaction conditions, and the production of easily removable, water-soluble byproducts. researchgate.net
The choice of reagent depends on factors such as substrate reactivity, desired yield, cost, and the ease of byproduct removal.
Table 1: Comparative Analysis of Common Amide Coupling Reagents
| Reagent/Method | Activating Agent | Typical Additive(s) | Advantages | Disadvantages |
|---|---|---|---|---|
| Acyl Chloride | Thionyl Chloride, Oxalyl Chloride | Pyridine, Et₃N | High reactivity, low cost. ucl.ac.ukscribd.com | Harsh conditions, generation of HCl. ucl.ac.uk |
| Carbodiimide | EDC, DCC | HOBt, DMAP | Mild conditions, widely applicable. nih.gov | Byproducts can be difficult to remove (e.g., DCU), potential for racemization. luxembourg-bio.com |
| Uronium Salt | HATU, HBTU | DIPEA | High efficiency, fast reaction rates, low racemization. nih.govucl.ac.uk | High cost, generation of stoichiometric waste. ucl.ac.uk |
Synthesis of 5-Nitrothiophene-2-carboxylic acid: This precursor can be prepared via the oxidation of 5-nitrothiophene-2-carboxaldehyde. A common method involves using sodium chlorite (B76162) (NaClO₂) as the oxidant in the presence of a chlorine scavenger like sulfamic acid. The reaction is typically performed in a solvent mixture such as dioxane and water. chemicalbook.com The product is isolated by acidifying the aqueous layer and extracting with an organic solvent. chemicalbook.com Characterization is confirmed through techniques like mass spectrometry. chemicalbook.com
Synthesis of Ethyl 4-aminobenzoate (Benzocaine): This key precursor is widely used and can be synthesized through several well-established methods. wikipedia.orgorgsyn.org
Reduction of Ethyl 4-nitrobenzoate : This is a very common laboratory and industrial method. wikipedia.org The nitro group is reduced to an amine using various reducing agents. Catalytic hydrogenation using hydrogen gas with a platinum oxide catalyst is highly efficient, often yielding quantitative results. orgsyn.orglookchem.com Another effective method involves using indium powder and ammonium (B1175870) chloride in aqueous ethanol (B145695), which offers good selectivity. orgsyn.org
Fischer Esterification of 4-aminobenzoic acid : This method involves reacting 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.org
The resulting ethyl 4-aminobenzoate can be characterized by its melting point (88–92 °C) and spectroscopic data (IR, ¹H NMR, ¹³C NMR). wikipedia.orgorgsyn.org
Table 2: Comparison of Synthetic Routes to Ethyl 4-aminobenzoate
| Method | Starting Material | Reagents | Typical Yield | Notes |
|---|---|---|---|---|
| Catalytic Hydrogenation | Ethyl 4-nitrobenzoate | H₂, Platinum oxide catalyst, Ethanol | 91–100% | Fast and clean reaction, requires specialized hydrogenation apparatus. orgsyn.org |
| Indium-mediated Reduction | Ethyl 4-nitrobenzoate | Indium powder, NH₄Cl, Ethanol/Water | ~90% | Good selectivity and yield, avoids flammable H₂ gas. orgsyn.org |
Reaction Mechanism Investigations for Critical Synthetic Transformations
The critical transformation in the synthesis is the amide bond formation. Understanding the mechanism is key to optimizing the reaction. Using a carbodiimide reagent like DCC as an example, the mechanism proceeds through several steps:
Activation of Carboxylic Acid : The carboxylic acid (R-COOH) adds to one of the double bonds of the carbodiimide (DCC). This is an acid-catalyzed step, where the carboxylate oxygen attacks the carbodiimide carbon.
Formation of O-Acylisourea Intermediate : A proton transfer results in the formation of a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent. luxembourg-bio.com
Nucleophilic Attack by Amine : The amine precursor (R'-NH₂) attacks the carbonyl carbon of the O-acylisourea intermediate.
Formation of Amide and Byproduct : A tetrahedral intermediate is formed, which then collapses to yield the stable amide product and dicyclohexylurea (DCU), a largely insoluble byproduct that can often be removed by filtration. luxembourg-bio.com
When additives like HOBt are used, the O-acylisourea intermediate can react with HOBt to form an active ester. This ester is then aminolyzed by the amine. This two-step process can suppress side reactions and reduce the risk of racemization. luxembourg-bio.com
Green Chemistry Principles in Synthetic Route Design
Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. Key strategies include:
Atom Economy : The ideal synthesis incorporates all atoms from the starting materials into the final product. Catalytic methods for direct amidation, which avoid the use of stoichiometric activating reagents, are superior in this regard. ucl.ac.uk
Use of Safer Solvents : Many traditional amide coupling reactions use hazardous solvents like DMF and CH₂Cl₂. ucl.ac.uk Research is focused on replacing these with greener alternatives. For instance, cyclopentyl methyl ether has been used as a green solvent for enzymatic amide synthesis. nih.gov
Biocatalysis : Enzymes, such as lipases, can be used to catalyze amide bond formation under very mild and highly selective conditions, often in environmentally benign solvents. nih.gov Candida antarctica lipase (B570770) B (CALB) is a notable example that can facilitate direct amide synthesis from free carboxylic acids and amines with high efficiency. nih.gov
Solvent-Free Reactions : Eliminating the solvent entirely is a primary goal of green chemistry. Amide synthesis can be achieved under solvent-free conditions by the direct heating of a mixture of a carboxylic acid and an amine (or urea), often with a green catalyst like boric acid. researchgate.netsemanticscholar.org Mechanochemical methods, which use mechanical force like grinding to drive reactions, also represent a solvent-free approach.
Considerations for Scalable Synthesis in Research Settings
Transitioning a synthetic route from a small laboratory scale to a larger gram-scale production for research purposes requires careful consideration of practical and economic factors. catrin.com
Cost and Availability of Reagents : For larger scale synthesis, expensive coupling reagents like HATU are often replaced with more cost-effective alternatives such as thionyl chloride, CDI (1,1'-Carbonyldiimidazole), or T3P. ucl.ac.ukcatrin.com The starting materials should also be readily available and affordable. catrin.com
Process Safety and Robustness : The chosen reaction should be reliable and safe to perform on a larger scale. For example, catalytic hydrogenation requires specific safety precautions due to the use of flammable hydrogen gas. orgsyn.org Reagents like T3P are often preferred for their safety and stability. researchgate.net
Work-up and Purification : The ease of product isolation and purification is critical. Methods that generate water-soluble byproducts (like those from T3P or EDC) are often advantageous over those that produce insoluble byproducts (like DCU from DCC) which can complicate filtration and product isolation on a larger scale. luxembourg-bio.comresearchgate.net The environmental impact of solvents used in extraction and chromatography also becomes more significant at scale. researchgate.net
Reaction Conditions : Extreme temperatures or pressures should be avoided if possible. Reactions that proceed efficiently at or near room temperature are generally preferred for scalability.
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
No data available.
Comprehensive 1D and 2D NMR Assignments (e.g., COSY, HSQC, HMBC, NOESY)
No data available.
Solid-State NMR for Polymorphic Characterization (if applicable)
No data available.
Dynamic NMR Studies for Conformational Exchange (if applicable)
No data available.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis
No data available.
Detailed Functional Group Assignment and Vibrational Mode Analysis
No data available.
Conformational Analysis and Intermolecular Interactions via Vibrational Signatures
No data available.
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in elucidating the structure of a molecule by analyzing its fragmentation pattern.
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. At present, specific high-resolution mass spectrometry data, including isotopic fine structure analysis for ethyl 4-(5-nitrothiophene-2-amido)benzoate, is not available in the reviewed scientific literature.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation of selected ions, providing detailed structural information. Despite a thorough search, no published studies detailing the tandem mass spectrometry analysis and structural fragmentation pathways of this compound could be located.
X-ray Crystallography: Single Crystal and Powder Diffraction
X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid.
The determination of the crystal structure through single-crystal X-ray diffraction allows for precise measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. Currently, there are no publicly available crystallographic reports or entries in crystallographic databases detailing the single-crystal structure of this compound.
Analysis of crystal packing reveals the supramolecular architecture, including intermolecular interactions such as hydrogen bonding, which are crucial for understanding the material's properties. As no crystal structure has been reported, the supramolecular architecture and hydrogen bonding network for this compound remain uncharacterized.
Polymorphism refers to the ability of a solid material to exist in more than one crystal form, while co-crystallization involves forming a crystalline structure containing two or more different molecules. There is no information available in the scientific literature regarding polymorphism or co-crystallization studies of this compound.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogue Characterization
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules—those that are non-superimposable on their mirror images (enantiomers). This compound is an achiral molecule. To utilize CD spectroscopy, a chiral center would need to be introduced into its structure, creating chiral analogues. This could be achieved, for example, by replacing the ethyl group of the ester with a chiral alkyl chain, such as (S)- or (R)-2-butanol, to form the corresponding (S)- or (R)-sec-butyl 4-(5-nitrothiophene-2-amido)benzoate.
Once synthesized, these chiral analogues could be analyzed by CD spectroscopy. This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is a plot of molar ellipticity ([θ]) versus wavelength. A positive or negative peak in the spectrum, known as a Cotton effect, provides information about the three-dimensional arrangement of atoms around the chiral center and the conformation of the molecule in solution.
For chiral analogues of this compound, CD analysis would be invaluable for:
Confirming Enantiomeric Purity: Establishing the successful synthesis of a specific enantiomer.
Determining Absolute Configuration: By comparing experimental CD spectra with theoretical spectra calculated using computational methods like Time-Dependent Density Functional Theory (TD-DFT), the absolute configuration (R or S) of the chiral analogue could be determined.
Conformational Analysis: The sign and intensity of the Cotton effects are highly sensitive to the molecule's conformation, including the rotational orientation of the thiophene (B33073) and benzoate (B1203000) rings relative to each other. This provides insights into the preferred spatial arrangement of the molecule in solution.
While no experimental data exists, a hypothetical CD spectrum for a chiral analogue would yield data similar to that presented in Table 1. The sign of the Cotton effect would be opposite for the two enantiomers, a hallmark of CD spectroscopy.
Table 1: Hypothetical Circular Dichroism Data for a Chiral Analogue This table is for illustrative purposes only and does not represent experimental data.
| Wavelength (nm) | Molar Ellipticity ([θ]) deg·cm²·dmol⁻¹ | Cotton Effect |
| 350 | +15000 | Positive |
| 280 | -12000 | Negative |
Electron Microscopy (e.g., SEM, TEM) for Morphological and Nanostructural Investigation in Materials Contexts
Electron microscopy techniques are essential for characterizing the solid-state properties of materials at the micro- and nanoscale. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) could provide significant insights into the morphology and structure of this compound, particularly in materials science applications.
Scanning Electron Microscopy (SEM) SEM is used to visualize the surface topography of a sample. For this compound, SEM analysis of its crystalline powder would reveal key morphological features. Information that could be obtained includes:
Crystal Habit: The characteristic external shape and faceting of the crystals.
Surface Morphology: Identifying surface features such as steps, kinks, or defects, which can influence the material's bulk properties like flowability and dissolution rate.
Transmission Electron Microscopy (TEM) TEM provides much higher resolution images and is used to investigate the internal structure of a material. While analysis of the molecular crystal itself is possible, TEM is particularly powerful for studying the compound in a materials context, such as a composite or nanoparticle formulation. Potential applications include:
Nanoparticle Characterization: If the compound were formulated as nanoparticles for a specific application, TEM would be crucial for determining their size, shape, and degree of crystallinity.
Dispersion in Polymer Matrices: If this compound were used as an additive or functional component in a polymer composite, TEM could visualize how the compound is dispersed, revealing whether it forms aggregates or is evenly distributed at the nanoscale.
Crystallographic Information: Using selected area electron diffraction (SAED), a technique available in TEM, it is possible to obtain information about the crystal lattice of individual nanocrystals.
The application of these techniques would provide a detailed understanding of the compound's solid-state characteristics, which is vital for its development in any materials-based technology. A summary of the potential investigations is provided in Table 2.
Table 2: Potential Applications of Electron Microscopy for Material Characterization This table outlines potential studies as no specific experimental data is currently available.
| Technique | Sample Type | Information Gained | Potential Application |
| SEM | Crystalline Powder | Crystal shape, particle size, surface topography | Quality control, solid-state property analysis |
| TEM | Nanoparticles | Nanoparticle size and shape, crystallinity | Nanomaterial formulation and development |
| TEM | Polymer Composite | Dispersion and aggregation of the compound | Composite material design and analysis |
Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Research
A thorough review of scientific literature reveals a notable absence of specific computational and theoretical chemistry investigations focused on the compound this compound. While extensive research exists on related chemical structures—such as various thiophene-2-carboxamide derivatives, nitro-aromatic compounds, and benzoate esters—the specific molecule requested has not been the subject of published studies in the areas of Density Functional Theory (DFT) calculations or Molecular Dynamics (MD) simulations.
Consequently, detailed research findings required to populate the specified article outline are not available in the public domain. This includes a lack of data for:
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap, which are crucial for understanding the compound's reactivity and electronic properties, have not been calculated.
Molecular Electrostatic Potential (MEP) Surface Mapping: There is no available data on the MEP surface, which would identify the electrophilic and nucleophilic sites of the molecule.
Prediction of Spectroscopic Parameters: Theoretical predictions for NMR, IR, and UV-Vis spectra, which are often used to complement experimental data, have not been performed.
Reaction Pathway Energetics and Transition State Analysis: No computational studies on the reaction mechanisms involving this compound are available.
Conformational Sampling and Stability in Various Solvents: Molecular dynamics simulations to understand the compound's behavior and stability in different solvent environments have not been reported.
Due to the stringent requirement to focus solely on this compound and the lack of available research, it is not possible to provide a scientifically accurate and detailed article based on the requested outline. The field awaits future research to elucidate the computational and theoretical characteristics of this specific molecule.
Computational and Theoretical Chemistry Investigations
Molecular Dynamics (MD) Simulations
Analysis of Molecular Flexibility and Rotational Barriers
Studies on analogous amide and thioamide systems reveal that rotation around the amide bond is a restricted process due to the partial double bond character arising from electron delocalization of the nitrogen lone pair over the N-C=O system. nih.govresearchgate.net This restriction results in a significant energy barrier, often in the range of 15-20 kcal/mol for similar structures. nih.gov For instance, dynamic NMR studies on related amides have quantified these barriers, which can be further dissected using computational methods like Density Functional Theory (DFT). nih.gov
DFT calculations are instrumental in mapping the potential energy surface for rotation around key dihedral angles. For ethyl 4-(5-nitrothiophene-2-amido)benzoate, three critical rotational barriers can be analyzed:
Thiophene-Amide (C-C) Bond: Rotation around the bond connecting the thiophene (B33073) ring to the amide carbonyl group.
Amide (C-N) Bond: Rotation around the central carbonyl-nitrogen bond.
Amide-Benzene (N-C) Bond: Rotation around the bond connecting the amide nitrogen to the benzoate (B1203000) ring.
Systematic analyses of thiophene and furan (B31954) oligomers have shown that rotational barriers between aromatic rings can range from approximately 2 to 4 kcal/mol. nsf.gov The barrier for the thiophene-amide bond in the title compound is expected to be influenced by steric hindrance and electronic effects from the nitro group. Similarly, the rotational barrier of the amide C-N bond is a well-studied phenomenon, with protonation of nearby groups shown to increase the barrier by 2-3 kcal/mol by affecting the electronic structure. nih.gov
| Bond | Analogous System | Typical Rotational Barrier (kcal/mol) | Primary Influencing Factors |
|---|---|---|---|
| Amide (C-N) | N,N-dimethylacrylamide derivatives | 12.4 - 18.6 | Resonance, Steric Hindrance, Solvent Polarity |
| Aryl-Amide (N-C) | Substituted Anilines | ~4.1 | Substituent Electronic Effects |
| Heterocycle-Heterocycle (C-C) | 2,2'-bithiophene | ~2.0 | Steric Clash, π-conjugation |
Quantum Chemical Topology (QCT) Analysis (e.g., AIM, NCI)
Quantum Chemical Topology (QCT) is a powerful theoretical framework that analyzes scalar fields from quantum mechanics, such as the electron density, to define and characterize chemical concepts like atoms, bonds, and interactions without arbitrary partitioning. rsc.orgresearchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) is a prominent QCT method used to identify and classify chemical bonds, including weak non-covalent interactions. uit.nonih.gov
Non-covalent interactions (NCIs) are crucial for determining the supramolecular structure and biological activity of molecules. nih.gov For this compound, QTAIM and NCI plot analyses can reveal a network of intramolecular and intermolecular interactions.
A QTAIM analysis on thiophene clusters has demonstrated the presence of various non-covalent interactions that stabilize molecular structures. uit.nonih.gov In this method, the topology of the electron density (ρ) is analyzed. The presence of a bond critical point (BCP) between two atoms indicates an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interaction. nih.gov
For the title compound, the key potential non-covalent interactions include:
Intramolecular Hydrogen Bonding: An N-H···O hydrogen bond between the amide hydrogen and an oxygen atom of the nitro group or the ester carbonyl is possible, which would stabilize a planar conformation.
Intermolecular Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the oxygen atoms of the nitro, carbonyl, and ester groups can act as acceptors, facilitating crystal packing and interactions with biological receptors.
π-π Stacking: The aromatic thiophene and benzene (B151609) rings can engage in π-stacking interactions, further stabilizing intermolecular assemblies.
| Interaction Type | Electron Density at BCP (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Interpretation |
|---|---|---|---|
| Strong H-Bond | > 0.035 | > 0.139 | Covalent character |
| Weak to Medium H-Bond | 0.002 - 0.035 | 0.024 - 0.139 | Electrostatic character |
| van der Waals | < 0.010 | > 0 | Closed-shell interaction |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies (for in vitro research applications)
QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are essential in drug discovery for predicting the activity of new compounds and optimizing lead structures. researchgate.net
The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of a molecule's properties. For a molecule like this compound, a wide range of descriptors can be calculated:
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap (ΔE), dipole moment, and atomic charges. researchgate.netmdpi.com The electron-withdrawing nitro group significantly influences these properties. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific shape indices.
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is the most common descriptor for hydrophobicity.
Topological Descriptors: These are numerical indices derived from the 2D graph of the molecule, describing connectivity and branching.
Once calculated, a crucial step is feature selection, where the most relevant descriptors for predicting the biological activity are chosen. This avoids overfitting and creates a more robust and interpretable model.
With the selected descriptors, a mathematical model is developed using methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. For instance, a Hansch-type QSAR study on thiophene analogs identified electronic parameters like ELUMO and dipole moment as key modulators of anti-inflammatory activity. researchgate.net
The predictive power of the developed QSAR model must be rigorously validated. This typically involves:
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's internal consistency.
External Validation: The model's ability to predict the activity of a new set of compounds (the test set) that were not used in model development is evaluated.
For thiophene-based compounds, QSAR studies have successfully guided the design of new derivatives with enhanced anti-inflammatory and anticancer activities. mdpi.comnih.gov
Molecular Docking Studies for Investigating in vitro Interaction Mechanisms
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. rjptonline.org It is widely used to understand interaction mechanisms and to screen virtual libraries for potential drug candidates. chemistryjournal.net Thiophene-based compounds have been extensively studied using molecular docking for various targets. nih.govresearchgate.netnih.gov
The process involves preparing the 3D structures of both the ligand (this compound) and the biological target. The ligand is then placed in the active site of the receptor, and its conformational space is explored to find the binding mode with the most favorable interaction energy (docking score). rjptonline.org
Studies on closely related 5-nitrothiophene-2-carboxamides have identified them as potent antibacterial and antileishmanial agents, with their activity linked to bioactivation by nitroreductase enzymes. dur.ac.uknih.gov Molecular docking of this compound into the active site of such an enzyme could reveal:
Key Binding Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or π-stacking with the ligand. The amide N-H, carbonyl oxygen, and nitro group are likely key hydrogen bonding participants.
Binding Affinity: The docking score provides an estimate of the binding affinity, allowing for comparison with other compounds.
Mechanism of Action: Docking can support hypotheses about how the compound inhibits the enzyme, for example, by blocking the substrate binding site.
| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |
|---|---|---|
| Amide N-H | Hydrogen Bond Donor | Asp, Glu, Carbonyl backbone |
| Amide/Ester C=O | Hydrogen Bond Acceptor | Lys, Arg, Ser, Thr, His |
| Nitro Group (O-N-O) | Hydrogen Bond Acceptor, Electrostatic | Lys, Arg, His |
| Thiophene Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, His |
| Benzene Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, His, Leu, Val |
| Ethyl Group | Hydrophobic | Ala, Val, Leu, Ile, Pro |
Prediction of Binding Modes with Research Targets
Information regarding the predicted binding modes of this compound with any specific research target is currently unavailable in published literature. To generate such predictions, a research study would need to be conducted involving the use of molecular docking software to simulate the interaction of the compound with a specific protein of interest. This would involve preparing a 3D structure of the molecule and docking it into the binding site of a target protein to predict its most likely conformation and key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with specific amino acid residues.
Analysis of Binding Affinities and Interaction Energies
Similarly, there is no published data on the binding affinities (such as predicted Ki or IC50 values) or a detailed breakdown of the interaction energies (including electrostatic and van der Waals contributions) for this compound with any biological target. Such an analysis would typically follow a molecular docking study and often involves more computationally intensive methods like molecular dynamics simulations to provide a more accurate estimation of the binding free energy.
Derivatization Strategies and Analogue Synthesis for Mechanistic Probes
Strategic Modification of the Thiophene (B33073) Moiety: Substituent Effects on Reactivity and Structure
The 5-nitrothiophene ring is a critical component, with the nitro group acting as a strong electron-withdrawing group. This feature significantly influences the electron density of the thiophene ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.net The reactivity of the thiophene core is a key target for modification.
Substituents can be introduced at the 3- and 4-positions of the thiophene ring to modulate its electronic properties and steric profile. The introduction of additional electron-withdrawing groups (e.g., -CN, -SO2CH3) is expected to further decrease the electron density of the ring, potentially increasing its reactivity toward nucleophiles. nih.gov Conversely, adding electron-donating groups (e.g., -CH3, -OCH3) would decrease the ring's electrophilicity. Computational studies on related thiophene derivatives show that substituents that stabilize the negative charge of the intermediate Meisenheimer complex lower the activation energy for nucleophilic attack. nih.gov
The nitro group itself can be replaced by other functionalities to probe its role in the compound's activity. For instance, replacing the -NO2 group with a cyano (-CN) or a sulfonyl (-SO2R) group would maintain the electron-withdrawing nature but alter the steric and hydrogen-bonding capabilities.
| Modification on Thiophene Moiety | Predicted Effect on Reactivity | Rationale | Structural Impact |
|---|---|---|---|
| Addition of Electron-Withdrawing Group (EWG) at C3/C4 | Increased reactivity towards nucleophiles | Further decreases electron density of the thiophene ring, stabilizing the SNAr intermediate. nih.gov | Minimal, unless the group is sterically bulky. |
| Addition of Electron-Donating Group (EDG) at C3/C4 | Decreased reactivity towards nucleophiles | Increases electron density of the thiophene ring, destabilizing the SNAr intermediate. | Minimal, unless the group is sterically bulky. |
| Replacement of 5-nitro group with -CN | Maintains high reactivity | Cyano group is a strong EWG, similar to the nitro group. | Reduces steric bulk compared to the nitro group. |
| Removal of 5-nitro group | Significantly decreased reactivity | Loss of the primary activating group for nucleophilic attack. | Alters electronic and steric profile substantially. |
Strategic Modification of the Benzoate (B1203000) Moiety: Ester Hydrolysis and Aromatic Substituent Variations
The ethyl benzoate portion of the molecule offers multiple avenues for modification, primarily concerning the ester group and the aromatic ring. The ethyl ester is susceptible to hydrolysis, which can be a critical factor in the compound's stability and metabolic fate. This reaction can be catalyzed by acids or bases, splitting the ester into its corresponding carboxylic acid and alcohol. libretexts.orglibretexts.org
The rate of ester hydrolysis is highly dependent on the electronic nature of substituents on the benzoate ring. nih.gov Electron-withdrawing groups (such as -NO2, -Cl, -Br) positioned ortho or para to the ester group increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions and thus accelerating hydrolysis. nih.gov Conversely, electron-donating groups (-NH2, -OCH3) decrease the rate of hydrolysis by reducing the carbonyl carbon's electrophilicity.
Beyond influencing hydrolysis, substituents on the benzoate ring can be used to introduce new functionalities or alter properties like solubility and lipophilicity. For example, installing a hydroxyl or amino group could provide a handle for further conjugation.
| Modification on Benzoate Moiety | Predicted Effect on Ester Hydrolysis Rate | Rationale | Potential Impact on Properties |
|---|---|---|---|
| Addition of para-NO2 group | Increase | Strong electron-withdrawing effect increases carbonyl electrophilicity. | Decreased solubility, increased polarity. |
| Addition of para-NH2 group | Decrease | Strong electron-donating effect decreases carbonyl electrophilicity. nih.gov | Increased solubility, provides site for conjugation. |
| Addition of ortho-Br group | Increase | Electron-withdrawing effect outweighs potential steric hindrance. nih.gov | Increased lipophilicity. |
| Conversion of ethyl ester to methyl ester | Slight Increase | Methyl esters generally show slightly higher metabolic stability in plasma than ethyl esters. nih.gov | Minor change in lipophilicity. |
| Conversion of ester to carboxylic acid | N/A (already hydrolyzed) | Creates the final metabolite of hydrolysis. | Significantly increased water solubility and polarity. |
Amide Linkage Bioisosteric Replacements and Their Conformational Impact
The central amide bond is a key structural feature, providing rigidity and specific hydrogen bonding capabilities (one donor, one acceptor). However, amide bonds can be susceptible to enzymatic cleavage in vivo. acs.orgresearchgate.net Replacing the amide linkage with a bioisostere—a different functional group with similar physicochemical properties—is a common strategy in medicinal chemistry to improve metabolic stability, modulate activity, and alter conformational preferences. nih.govexlibrisgroup.comacs.org
Various heterocycles are effective amide bioisosteres. For example, a 1,2,3-triazole or an oxadiazole ring can mimic the steric and electronic properties of the amide bond. acs.org These five-membered rings are planar and lock the relative orientation of the thiophene and benzoate moieties, significantly restricting the conformational freedom that is present in the parent amide. This conformational constraint can be a powerful tool for probing the required geometry for biological activity. Other bioisosteres, such as olefins (e.g., -CH=CH-), can mimic the planarity of the amide but lack its hydrogen bonding capabilities. nih.gov
| Linkage | Key Properties | Conformational Impact | Potential Advantages |
|---|---|---|---|
| Amide (-CONH-) | Planar, H-bond donor & acceptor, partial double bond character. | Restricted rotation, exists in cis/trans isomers (trans preferred). researchgate.net | Strong H-bonding interactions. |
| 1,2,3-Triazole | Planar, aromatic, H-bond acceptors (N atoms), dipole moment similar to amide. acs.org | Locks the thiophene and benzoate moieties into a fixed planar orientation. | Increased metabolic stability, resistance to hydrolysis. nih.gov |
| 1,3,4-Oxadiazole | Planar, H-bond acceptors (N and O atoms). cambridgemedchemconsulting.com | Acts as a rigid linker, fixing the geometry between the two aromatic rings. | Improved metabolic stability and pharmacokinetic properties. nih.gov |
| Alkene (-CH=CH-) | Planar, no H-bonding capacity. | Maintains planarity but allows for E/Z isomerism, which can probe spatial requirements. nih.gov | Non-hydrolyzable, removes H-bond donor/acceptor interaction. |
Synthesis of Bioconjugates and Chemical Probes for in vitro Research
To investigate the molecular targets and mechanism of action of ethyl 4-(5-nitrothiophene-2-amido)benzoate, it is often necessary to synthesize derivatives that can be used as chemical probes. This involves incorporating a reporter tag (e.g., a fluorophore, biotin) or a reactive handle for bioconjugation.
A common strategy is to modify the benzoate moiety. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines on proteins or other biomolecules. Alternatively, a longer chain alcohol can be used in place of ethanol (B145695) during the synthesis, where the chain terminates in a group suitable for "click chemistry," such as an alkyne or an azide. ljmu.ac.uk This allows for the efficient and specific attachment of a wide variety of tags.
For example, a probe could be synthesized by first preparing an analogue such as 4-(5-nitrothiophene-2-amido)benzoic acid. This acid could then be coupled to a linker containing a terminal alkyne. Using a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, this probe could be conjugated to an azide-modified fluorophore, creating a tool for visualizing the compound's localization in cells. ljmu.ac.uk
Structure-Activity/Property Relationship (SAR/SPR) Studies on Modified Analogues in vitro
Systematic modification of the lead compound and subsequent evaluation of the analogues' biological activity and properties form the basis of structure-activity relationship (SAR) and structure-property relationship (SPR) studies. These studies are crucial for identifying the key structural features required for a desired effect and for optimizing the compound's profile.
Based on the derivatization strategies outlined above, a library of analogues would be synthesized. For a hypothetical in vitro antibacterial screen, for instance, SAR studies on related 2-amino-5-nitrothiophene derivatives have shown that the nature and position of substituents can drastically alter efficacy against different bacterial strains. researchgate.net Similarly, studies on other thiophene carboxamides have demonstrated that the presence of specific groups can be fundamental for activity. mdpi.com
An SAR study on this compound might reveal that:
Thiophene Ring: The 5-nitro group is essential for activity, as its removal leads to a significant loss of potency. Small substituents at the 3-position may be tolerated or even enhance activity, while bulky groups are detrimental.
Benzoate Ring: Electron-withdrawing substituents at the para-position of the benzoate ring might enhance activity, correlating with findings for other classes of compounds where this modulates target engagement. techscience.com
Amide Linkage: Replacement of the amide with a 1,2,3-triazole maintains or slightly reduces activity, suggesting that while the rigidified conformation is acceptable, the hydrogen bond donating capability of the N-H group may play a role in binding.
| Analogue Modification | Hypothetical in vitro Activity (e.g., Antibacterial IC50) | Inferred SAR/SPR Conclusion |
|---|---|---|
| Parent Compound | 10 µM | Baseline activity established. |
| Removal of 5-nitro group | >100 µM | The nitro group is critical for activity, likely acting as a key electronic feature or H-bond acceptor. researchgate.net |
| Addition of 3-methyl to thiophene | 8 µM | Small, electron-donating groups are tolerated and may slightly improve activity or properties like cell permeability. |
| Replacement of ethyl ester with carboxylic acid | 25 µM | The ester may be important for cell penetration (prodrug-like effect); the charged carboxylate is less active. |
| Replacement of amide with 1,2,3-triazole | 15 µM | The overall conformation is tolerated, but the loss of the amide N-H hydrogen bond donor may slightly decrease binding affinity. nih.gov |
Mechanistic Investigations of Molecular Interactions in Vitro Research Focus
Elucidation of Molecular Targets and Their Validation through in vitro Assays
Currently, there are no published studies that identify and validate the specific molecular targets of ethyl 4-(5-nitrothiophene-2-amido)benzoate. The process of target elucidation would typically involve techniques such as affinity chromatography, yeast two-hybrid screening, or computational target prediction followed by experimental validation. Subsequent in vitro assays, for example, using purified enzymes or receptor binding assays, would be necessary to confirm these interactions and determine binding affinities.
Intracellular Localization and Cellular Uptake Mechanisms in Model Cell Systems (in vitro)
The mechanisms by which this compound enters cells and its subsequent subcellular distribution have not been experimentally determined. Investigating cellular uptake would involve treating model cell lines with the compound and employing techniques like fluorescence microscopy (if the compound is fluorescent or tagged) or subcellular fractionation followed by analytical quantification (e.g., HPLC-MS/MS) to understand its localization in compartments such as the cytoplasm, nucleus, or mitochondria.
Pathways of Observed Biological Activity Induction (e.g., Enzyme Inhibition, Receptor Modulation in vitro)
Without established biological activities for this compound, the pathways of their induction remain unknown. Should this compound exhibit, for instance, anti-proliferative effects, in vitro studies would be required to determine if this is due to the inhibition of specific enzymes like kinases or the modulation of cellular receptors. For example, thiophene (B33073) derivatives have been investigated for their potential to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Direct Interaction Studies with Biomolecules (e.g., DNA, RNA, Proteins) in vitro
There is no available data from in vitro studies detailing the direct interactions of this compound with key biomolecules. Such investigations would typically utilize biophysical techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or spectroscopic methods (e.g., circular dichroism, fluorescence quenching) to characterize the binding kinetics and thermodynamics of the compound's interaction with proteins, DNA, or RNA.
Modulation of Specific Cellular Signaling Pathways in Cultured Cells (in vitro)
The effect of this compound on specific cellular signaling pathways has not been reported. To explore this, researchers would treat cultured cells with the compound and analyze key signaling proteins using methods like Western blotting to detect changes in protein expression or phosphorylation status in pathways relevant to cell proliferation, apoptosis, or inflammation (e.g., MAPK, PI3K/Akt, or NF-κB pathways).
High-Throughput Screening Methodologies for Discovering in vitro Biological Effects
High-throughput screening (HTS) is a powerful method for identifying the biological activities of novel compounds. nih.govnih.gov An HTS campaign could be employed to test this compound against a large panel of biological targets or in various cell-based assays to uncover potential therapeutic effects. nih.gov For example, HTS has been used to identify compounds that protect retinal pigment epithelial cells from oxidative stress. nih.gov However, there is no indication from the available literature that this compound has been subjected to such screening.
Advanced Research Applications and Methodological Development
Application as a Fluorescent or Luminescent Probe for Molecular Imaging (Research Tool)
The structural motifs within ethyl 4-(5-nitrothiophene-2-amido)benzoate, such as the nitrothiophene and aminobenzoate groups, suggest a potential for fluorescent or luminescent properties. The nitro group, being a strong electron-withdrawing group, can influence the electronic transitions within the molecule, which is a key factor in fluorescence and luminescence.
Hypothetical Research Focus:
Synthesis and Photophysical Characterization: The initial step would involve the synthesis and purification of this compound, followed by a comprehensive study of its photophysical properties. This would include determining its absorption and emission spectra, quantum yield, and fluorescence lifetime in various solvents.
Environment-Sensitive Probing: Research could investigate whether the fluorescence of the compound is sensitive to changes in its local environment, such as polarity, viscosity, or the presence of specific ions or biomolecules. This property is highly desirable for molecular imaging probes.
Bioimaging Applications: If the compound exhibits favorable photophysical properties and low cytotoxicity, it could be explored as a probe for imaging cellular components or processes. For instance, its lipophilicity might allow it to stain lipid droplets or cell membranes.
Integration into Novel Materials Science Paradigms
The aromatic and polar nature of this compound makes it a candidate for integration into advanced materials.
The amide linkage and the nitro group could act as potential binding sites for analytes. Changes in the photophysical properties of the compound upon binding could be utilized for sensing applications.
Potential Sensor Development:
Anion Sensing: The amide N-H group could potentially form hydrogen bonds with anions, leading to a detectable change in the compound's absorption or emission spectrum.
Metal Ion Sensing: The oxygen and nitrogen atoms in the molecule could act as coordination sites for metal ions, offering a route to metal ion sensors.
The planar aromatic rings and the potential for hydrogen bonding through the amide group could facilitate the self-assembly of this compound into ordered supramolecular structures.
Exploration in Supramolecular Chemistry:
Crystal Engineering: The study of its single-crystal X-ray structure could reveal the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern its packing in the solid state.
Nanostructure Formation: In specific solvent systems, the molecule might self-assemble into nanofibers, nanoribbons, or other well-defined nanostructures with interesting optical or electronic properties.
Exploration as a Synthetic Scaffold for the Design of Novel Chemical Entities
This compound can serve as a versatile starting material or a key intermediate in the synthesis of more complex molecules with potential biological or material applications.
Synthetic Utility:
Modification of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized to introduce new pharmacophores or linking groups.
Hydrolysis of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for conjugation to other molecules, such as peptides, polymers, or nanoparticles.
Derivatization of the Aromatic Rings: The thiophene (B33073) and benzene (B151609) rings could be subjected to electrophilic substitution reactions to introduce additional functional groups.
Advancements in Analytical Chemistry Techniques Utilizing the Compound
Should this compound be found to possess unique and robust properties, it could be employed in various analytical techniques.
Potential Analytical Applications:
Chromatographic Standard: If the compound is stable and can be prepared in high purity, it could serve as a reference standard in high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods.
Matrix in MALDI Mass Spectrometry: Molecules with strong UV absorption are often used as matrices in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The UV-absorbing nature of the aromatic rings in this compound suggests it could be investigated for such applications.
Future Directions and Unaddressed Research Frontiers
Exploration of Unconventional Synthetic Routes and Advanced Catalysis
The traditional synthesis of ethyl 4-(5-nitrothiophene-2-amido)benzoate typically involves standard amidation reactions. To enhance efficiency, sustainability, and access to structural diversity, future research should explore unconventional synthetic methodologies.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, particularly for reactions involving nitrated compounds. The development of a flow-based synthesis for this compound could lead to higher yields and purity while minimizing hazardous byproducts.
Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful tool for forming C-N bonds under mild conditions. rsc.orgnih.govresearchgate.net Investigating photocatalytic amidation reactions between derivatives of 5-nitrothiophene-2-carboxylic acid and ethyl 4-aminobenzoate (B8803810) could provide a greener and more efficient synthetic route. rsc.orgnih.govresearchgate.net
C-H Activation: Direct C-H amidation is an atom-economical approach that avoids the pre-functionalization of starting materials. rsc.orgnih.govmdpi.comresearchgate.net Exploring transition-metal catalyzed C-H activation of the thiophene (B33073) ring for direct amidation with the benzoyl moiety represents a novel and challenging synthetic frontier. rsc.orgnih.govmdpi.comresearchgate.net
Organocatalysis: The use of metal-free organocatalysts for amidation reactions is a growing area of interest. Developing an organocatalytic method for the synthesis of this compound would align with the principles of green chemistry by avoiding residual metal contamination in the final product.
Deeper Understanding of Complex in vitro Molecular Mechanisms
While initial studies may suggest certain biological activities, a deeper mechanistic understanding is crucial for the rational design of next-generation analogs.
Target Deconvolution: Identifying the specific molecular targets of this compound is a primary objective. Advanced chemical proteomics techniques, such as activity-based protein profiling (ABPP), can be employed to identify the enzymes and other proteins that interact with this compound in a cellular context. rsc.orgnih.govwikipedia.orgnih.govelsevierpure.comfrontiersin.orgcreative-proteomics.commdpi.comresearchgate.net
Mechanistic Studies of Enzyme Inhibition: For any identified protein targets, detailed kinetic and mechanistic studies are necessary to understand the mode of inhibition. nih.govnih.gov Investigating whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor, and whether it forms covalent or non-covalent interactions, will provide critical insights for structure-activity relationship (SAR) studies. nih.govnih.gov The mechanism of toxicity for some nitrothiophenes has been linked to reduction by ferredoxin, a pathway that warrants investigation for this compound as well. researchgate.net
Functional Proteomics: Quantitative proteomics approaches can provide a global view of the cellular pathways perturbed by the compound. creative-proteomics.comresearchgate.netnih.gov By comparing the proteomes of treated and untreated cells, researchers can identify changes in protein expression and post-translational modifications, offering clues to the compound's broader biological effects. creative-proteomics.comresearchgate.netnih.gov
Expansion into Novel Material Science Applications and Device Integration
The thiophene moiety is a well-established building block for organic electronic materials. nih.govcas.orgresearchgate.netspringerprofessional.deitu.edu.tr The unique combination of the electron-withdrawing nitro group and the extended conjugation in this compound suggests its potential in various material science applications.
Organic Semiconductors: Thiophene-based molecules are known for their semiconducting properties. nih.govcas.orgresearchgate.netspringerprofessional.deitu.edu.tr Future research could explore the charge transport characteristics of this compound and its derivatives for potential use in organic field-effect transistors (OFETs). nih.govcas.orgresearchgate.netspringerprofessional.deitu.edu.tr
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of thiophene-containing compounds make them candidates for emissive layers in OLEDs. researchgate.net The synthesis and characterization of analogs with tunable emission wavelengths could lead to the development of new materials for display and lighting technologies.
Sensor Technology: Thiophene-based chemosensors have been developed for the detection of various analytes, including ions and biomolecules. researchgate.netnih.govresearchgate.netmdpi.com The functional groups present in this compound could be modified to create selective and sensitive sensors for specific targets. researchgate.netnih.govresearchgate.netmdpi.com
| Potential Application | Key Properties to Investigate |
| Organic Field-Effect Transistors (OFETs) | Charge carrier mobility, on/off ratio, thin-film morphology |
| Organic Light-Emitting Diodes (OLEDs) | Photoluminescence quantum yield, emission spectrum, device efficiency |
| Chemical Sensors | Selectivity and sensitivity to target analytes, response time |
Development of Predictive Computational Models for Compound Behavior
In silico methods are invaluable for accelerating the discovery and optimization of new compounds.
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help predict the biological activity of novel analogs based on their structural features. nih.govresearchgate.net For nitroaromatic compounds, these models can also predict properties like mutagenicity. nih.govresearchgate.net
Machine Learning Models: Machine learning algorithms can be trained on existing data to predict a wide range of properties, including biological activity, toxicity, and physicochemical characteristics. nih.govresearchgate.netarxiv.org These models can guide the design of new compounds with improved profiles. nih.govresearchgate.netarxiv.org
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. These calculations can provide insights into its mechanism of action and guide the design of derivatives with enhanced properties.
In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds is a critical step in drug discovery. nih.govajol.infoscielo.brnih.govafjbs.com Computational tools can be used to assess the drug-likeness and potential liabilities of this compound and its analogs early in the development process. nih.govajol.infoscielo.brnih.govafjbs.com
| Computational Approach | Predicted Properties |
| QSAR | Biological activity, mutagenicity |
| Machine Learning | Biological activity, toxicity, physicochemical properties |
| Quantum Chemistry | Electronic structure, reactivity, spectroscopic properties |
| In Silico ADMET | Absorption, distribution, metabolism, excretion, toxicity |
Integration with Emerging Technologies in Chemical Biology Research
The unique structure of this compound makes it amenable to integration with powerful new technologies in chemical biology.
Activity-Based Protein Profiling (ABPP) Probes: The compound could be modified with a reactive "warhead" and a reporter tag to create an ABPP probe. rsc.orgnih.govwikipedia.orgnih.govelsevierpure.com Such a probe would be a valuable tool for identifying and studying the activity of its protein targets in their native biological environment. rsc.orgnih.govwikipedia.orgnih.govelsevierpure.com
DNA-Encoded Libraries (DELs): The core scaffold of this compound could be incorporated into a DNA-encoded library. nih.govnih.govresearchgate.netrsc.orgncl.ac.uk This would allow for the rapid synthesis and screening of millions of related compounds to identify potent and selective binders for a wide range of protein targets. nih.govnih.govresearchgate.netrsc.orgncl.ac.uk
High-Throughput Screening (HTS): As a small molecule, this compound and its derivatives are well-suited for high-throughput screening campaigns to identify new biological activities. Automated screening against large panels of assays can rapidly uncover novel therapeutic applications.
By pursuing these future directions, the scientific community can unlock the full potential of this compound, leading to the development of new therapeutics, advanced materials, and powerful research tools.
Q & A
Q. What are the recommended synthetic routes for ethyl 4-(5-nitrothiophene-2-amido)benzoate, and how are intermediates characterized?
A multi-step synthesis is typically employed, starting with functionalization of the thiophene and benzoate moieties. Key steps include:
- Amide coupling : Reaction of 5-nitrothiophene-2-carboxylic acid with ethyl 4-aminobenzoate using coupling agents like EDC/HOBt .
- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization.
- Characterization :
- NMR (¹H/¹³C) to confirm regioselectivity of the nitro group and amide bond formation.
- FT-IR for carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
- HPLC or TLC to monitor reaction progress .
Q. How is the purity and stability of this compound validated under laboratory conditions?
- Purity : Microanalysis (C, H, N, S) to confirm elemental composition within ±0.4% of theoretical values .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products .
Q. What spectroscopic techniques are critical for structural elucidation?
- X-ray crystallography : Resolves conformational ambiguities (e.g., planarity of the nitro-thiophene moiety) using SHELXL for refinement .
- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed structural models?
- Refinement strategies : SHELXL’s twin refinement for handling twinned crystals, with R-factor convergence <5% .
- Electron density maps : Identify outliers in bond angles (e.g., C–S–C in thiophene vs. expected 92–94°) .
- Example: A 2023 study resolved conflicting NOE assignments by refining anisotropic displacement parameters .
Q. What experimental designs optimize bioactivity screening for enzyme inhibition?
- Assay conditions :
| Parameter | Value |
|---|---|
| Enzyme (e.g., kinase) | 10 nM in Tris-HCl buffer (pH 7.4) |
| Compound concentration | 0.1–100 µM (dose-response) |
| Incubation time | 30 min at 37°C |
- Controls : Use staurosporine (positive control) and DMSO vehicle (negative control). Discrepancies in IC₀ values (>2σ) require re-evaluation of solvent effects .
Q. How do electronic effects of the nitro group influence reactivity in cross-coupling reactions?
- DFT calculations : Predict electron-withdrawing effects (HOMO/LUMO gap ~4.5 eV) favoring Suzuki-Miyaura coupling at the thiophene C3 position .
- Experimental validation : Compare yields with/without nitro group reduction (e.g., Pd/C/H₂ → amine derivative). Nitro retention improves regioselectivity by 30% .
Q. What strategies address contradictions in solubility and formulation studies?
- Solubility profiling :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Water | <0.1 |
- Co-solvent systems : PEG-400/water (1:1) increases solubility to 5 mg/mL but may alter bioactivity; validate via LC-MS .
Methodological Considerations
Q. How are structure-activity relationships (SAR) systematically explored?
- Analog synthesis : Modify the benzoate ester (e.g., methyl vs. ethyl) or nitro position (e.g., 4-nitro vs. 5-nitro).
- Biological testing : Parallel screening against cancer cell lines (e.g., MCF-7, IC₀ comparison ±10% SEM) .
Q. What are the best practices for reproducibility in multi-step syntheses?
- Stoichiometry control : Use Schlenk techniques for moisture-sensitive steps (e.g., amide coupling).
- Batch documentation : Record temperature (±2°C), stirring rate (RPM), and reaction vessel geometry .
Data Contradiction Analysis
Q. How to interpret conflicting results in antimicrobial activity assays?
- Variable analysis : Check bacterial strain variability (e.g., Gram+ vs. Gram−), with MIC discrepancies >2-fold requiring retesting .
- Nitro reduction artifacts : Confirm compound stability via LC-MS post-assay; nitro-to-amine conversion may falsely elevate potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
